[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine
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Overview
Description
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine typically involves the introduction of a trifluoroethyl group to a pyridine derivative. One common method is the reaction of 3-pyridylmethanamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in the design of new compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its trifluoroethyl group can enhance the compound’s ability to interact with proteins and other biomolecules.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored as potential drug candidates for the treatment of various diseases due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethyl group can enhance the stability and performance of materials in various applications.
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine: Another compound with a trifluoromethyl group and a different heterocyclic ring.
Uniqueness: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3-4,12H2 |
InChI Key |
MHGLKEFMBVMCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)CC(F)(F)F |
Origin of Product |
United States |
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